carbon monoxide;iron;iron(3+);methanone
Description
Overview of Iron's Role in Transition Metal Coordination and Organometallic Chemistry
Iron is a ubiquitous element in transition metal coordination and organometallic chemistry, largely due to its abundance, low cost, and versatile redox properties. It can exist in a wide range of oxidation states, from -II to +VI, with the +2 and +3 states being the most common and stable in coordination complexes. wiley-vch.de This redox flexibility allows iron to participate in a vast array of chemical transformations, making it a cornerstone of both biological systems and industrial catalysis. wiley-vch.de
The history of organoiron chemistry began with the discovery of iron pentacarbonyl, Fe(CO)₅, in the late 19th century, followed by the landmark synthesis of ferrocene (B1249389) in 1951. wiley-vch.de These discoveries opened the door to a rich field of study involving compounds with iron-carbon bonds. Iron complexes are now widely used as catalysts for numerous organic reactions, including cross-coupling, hydrogenation, and isomerization. wiley-vch.de Iron carbonyl complexes, in particular, are valuable reagents and catalysts for transformations involving carbon monoxide, such as hydroformylation and carbonylation reactions. wiley-vch.deyoutube.com The ability of iron centers to coordinate with a diverse set of organic ligands is fundamental to its role in facilitating these catalytic cycles. wiley-vch.de
Distinctive Features of the Iron(III) Oxidation State in Coordination Chemistry
The iron(III) ion, with a d⁵ electron configuration, possesses distinct characteristics that govern its coordination chemistry. Classified as a hard Lewis acid, Fe(III) preferentially binds to hard Lewis bases, which are typically ligands containing oxygen or nitrogen donor atoms. wiley-vch.demdpi.com This preference contrasts with lower oxidation states like Fe(0) or Fe(II), which are softer and favor softer ligands such as phosphines or sulfur-based donors. wiley-vch.de
In most of its complexes, Fe(III) adopts a high-spin configuration, resulting in five unpaired electrons and significant paramagnetic properties. The coordination geometry is most commonly octahedral, although coordination numbers ranging from three to eight have been observed. wiley-vch.de The strong electrostatic interaction between the highly charged Fe(III) center and its ligands leads to the formation of very stable complexes. mdpi.com This stability is a defining feature of iron(III) coordination chemistry and is crucial in its biological roles, such as in heme proteins and iron transport molecules.
| Feature | Description |
| Oxidation State | +3 |
| Electron Config. | [Ar] 3d⁵ |
| Spin State | Typically high-spin (S = 5/2) |
| Lewis Acid Character | Hard |
| Ligand Preference | Hard bases (e.g., O, N, F donors) wiley-vch.demdpi.com |
| Common Geometry | Octahedral wiley-vch.dejapsonline.com |
| Magnetic Property | Paramagnetic |
Fundamental Aspects of Carbon Monoxide as a Ligand in Metal Complexes
Carbon monoxide (CO) is one of the most important ligands in organometallic chemistry. roaldhoffmann.com Its ability to form strong bonds with transition metals is explained by a synergistic bonding model involving both σ-donation and π-acceptance. The carbon atom of CO donates a lone pair of electrons to an empty d-orbital on the metal, forming a σ-bond. odinity.com Simultaneously, the metal donates electron density from a filled d-orbital back into the empty π* antibonding orbitals of the CO molecule. This process, known as π-backbonding, strengthens the metal-carbon bond and weakens the carbon-oxygen triple bond. odinity.com
The most direct evidence for π-backbonding comes from infrared (IR) spectroscopy. Free CO has a characteristic C-O stretching frequency (ν(CO)) of 2143 cm⁻¹. In metal carbonyl complexes, this frequency is significantly lower, typically in the range of 1800-2100 cm⁻¹ for terminal CO ligands. odinity.com This decrease in stretching frequency reflects the weakening of the C-O bond due to the population of its π* orbitals. The extent of this shift provides insight into the electronic properties of the metal center; more electron-rich metals are better π-donors, resulting in lower ν(CO) values. nii.ac.jp
| Complex Type | Bonding Mode | Typical IR Frequency (ν(CO), cm⁻¹) |
| Free CO | - | 2143 |
| Terminal M-CO | σ-donation and π-backbonding | 1850-2120 |
| Bridging µ₂-CO | Bonds to two metal centers | 1700-1860 odinity.com |
| Iron(II) Carbonyls | Terminal | 1974-2036 asianpubs.org |
Coordination Chemistry of Formaldehyde (B43269) and Related Carbonyl Compounds with Metal Centers
Formaldehyde (methanal, CH₂O) and other aldehydes can coordinate to metal centers through several bonding modes. wikipedia.orgwikipedia.org The two primary modes are η¹-O-bonded and η²-C,O-bonded. wikipedia.org
In the η¹-O-bonded mode, the oxygen atom's lone pair donates to the metal center, forming a simple σ-bond. This interaction is typical for Lewis-acidic, higher-valence metal centers like Fe(III), where the metal acts as an electrophile. wikipedia.org This mode is analogous to the coordination of water or ether ligands.
The η²-C,O-bonded mode involves the π-system of the carbonyl group bonding to the metal in a side-on fashion, similar to how an alkene coordinates. This mode is favored by low-valence, electron-rich metal centers (e.g., Fe(0)) that can engage in significant π-backbonding into the C=O π* orbital. wikipedia.org Spectroscopic evidence, such as significant shifts in ¹H and ¹³C NMR signals for the aldehyde group and the absence of a typical C=O stretch in the IR spectrum, is diagnostic for η²-coordination. datapdf.com The reactivity of coordinated formaldehyde is of great interest, as it is a key intermediate in processes like the Fischer-Tropsch synthesis of hydrocarbons.
| Bonding Mode | Description | Typical Metal Center |
| η¹-O-bonded | Sigma (σ) donation from oxygen lone pair. | High-valence, Lewis-acidic (e.g., Zn²⁺, Fe³⁺) wikipedia.org |
| η²-C,O-bonded | Pi (π) bonding involving the C=O double bond. | Low-valence, electron-rich (e.g., Fe(0), W(0)) wikipedia.orgwikipedia.org |
Research Significance and Interdisciplinary Context of Iron(III)-Carbonyl-Formaldehyde Systems
The study of systems containing iron, particularly in the +3 oxidation state, along with ligands like carbon monoxide and formaldehyde, holds significant interdisciplinary importance. While stable Fe(III) complexes with both CO and formaldehyde ligands are not common due to the differing electronic requirements (Fe(III) is a hard acid, while CO and η²-formaldehyde prefer softer, electron-rich metal centers), the underlying chemistry is relevant to several fields.
Catalysis: Understanding the interaction of carbonyl groups with iron centers is crucial for designing catalysts for organic synthesis. For instance, iron-catalyzed reactions often involve intermediates where substrates containing carbonyl functionalities coordinate to the metal. wiley-vch.de
Bioinorganic Chemistry: Iron-containing enzymes are central to many biological processes. The condensation of iron carbonyl sulfides with formaldehyde and amines has been shown to produce the azadithiolate cofactor found in Fe-only hydrogenases, enzymes that catalyze the reversible production of hydrogen. nih.gov This demonstrates a direct link between these fundamental building blocks and complex biological structures.
Materials Science: Iron carbonyls are precursors for creating magnetic materials like carbonyl iron powder. researchgate.net The interaction of these materials with organic compounds, including those derived from formaldehyde (e.g., resins), is relevant to the development of advanced composites and electromagnetic shielding materials. researchgate.net Furthermore, the development of iron(III)-carbonyl complexes that can release CO upon light induction opens possibilities for creating photoresponsive materials. nii.ac.jp
Research into these systems continues to provide fundamental insights into coordination chemistry and paves the way for new applications in catalysis, medicine, and materials science.
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Fe2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Iron Iii Complexes Incorporating Carbonyl and Formaldehyde Derived Ligands
Direct Synthesis Approaches to Iron(III) Carbonyl Species
The synthesis of stable iron(III) carbonyl complexes is challenging because the hard Lewis acidic nature of the Fe(III) ion does not favor the π-backbonding that is characteristic of metal-carbonyl interactions. Consequently, such complexes are rare and typically require specific ancillary ligands to stabilize the Fe(III)-CO bond.
Ligand substitution is a fundamental reaction in the synthesis of metal carbonyls. wikipedia.org For 18-electron complexes, these reactions often proceed through a dissociative mechanism, where a ligand first departs from the metal center, creating a coordinatively unsaturated intermediate that can then be captured by an incoming ligand. wikipedia.org In the context of iron(III) carbonyls, substitution reactions are typically performed on a pre-existing iron carbonyl framework, which may involve replacing other ligands with carbon monoxide or, more commonly, modifying ligands already present on an iron-carbonyl core.
A notable example involves the synthesis of an N,C,S-pincer iron(III) carbonyl complex where 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) is introduced by replacing trimethylphosphine (B1194731) (PMe₃) ligands. nii.ac.jp This strategy allows for the fine-tuning of the electronic properties of the complex while retaining the iron-carbonyl moiety. nii.ac.jp
Oxidative addition is a key process in organometallic chemistry where the oxidation state and coordination number of the metal center both increase. libretexts.orgmugberiagangadharmahavidyalaya.ac.in This method is a viable route to higher-valent metal carbonyls. The synthesis of iron(III) carbonyl complexes can be achieved by the oxidation of lower-valent iron carbonyl precursors.
For instance, N,C,S-pincer iron(II) carbonyl complexes can serve as the direct synthetic precursors to their iron(III) counterparts. nii.ac.jp The one-electron oxidation of the iron(II) center yields the desired iron(III) carbonyl species. nii.ac.jp While direct oxidation of common precursors like iron pentacarbonyl (Fe(CO)₅) does not readily yield stable Fe(III) species, controlled single-electron oxidation can produce cationic iron carbonyls, such as the open-shell iron pentacarbonyl cation, [Fe(CO)₅]•⁺, which is an iron(I) complex. nih.gov This highlights that oxidative pathways are crucial for accessing higher oxidation states in iron carbonyl chemistry.
| Precursor Complex | Oxidation Method | Product Complex | Reference |
|---|---|---|---|
| trans-[Fe(PyBPT-κ³N,C,S)(CO)(PTA)₂] (Iron(II)) | One-electron oxidation | [trans-[Fe(PyBPT-κ³N,C,S)(CO)(PTA)₂]]⁺ (Iron(III)) | nii.ac.jp |
Preparation of Iron(III) Complexes Featuring Formaldehyde (B43269) Adducts
Formaldehyde is a reactive molecule that can be stabilized through coordination to a metal center. Its incorporation into iron(III) systems can be achieved through direct coordination or by using it as a building block in more complex ligand syntheses.
Formaldehyde can bind to a metal center in two primary modes: η¹-coordination, where it acts as a simple Lewis base through its oxygen atom, and η²-coordination, involving a side-on interaction with the C=O double bond. wikipedia.org While η²-formaldehyde complexes have been reported for several transition metals, including tungsten, osmium, and rhenium, stable and well-characterized examples with iron(III) remain elusive. wikipedia.orgdatapdf.com
The synthesis of a cationic rhenium complex, [(η⁵-C₅H₅)Re(NO)(PPh₃)(η²-H₂C=O)]⁺PF₆⁻, was achieved through the oxidation of a corresponding methylene (B1212753) complex. datapdf.com An iron(0) complex, Fe(CO)₂(P(OMe)₃)₂(η²-H₂C=O), has also been reported, demonstrating the feasibility of this coordination mode for iron, albeit in a lower oxidation state. datapdf.com These examples suggest that for iron(III), strong ancillary donor ligands would likely be necessary to stabilize the coordination of a formaldehyde molecule.
Template synthesis utilizes a metal ion to direct the reaction of ligand precursors ("ligsons") to form a more complex ligand that would not readily form in the absence of the metal. e-bookshelf.denih.gov The metal ion acts as a scaffold, organizing the reacting components into the correct orientation for bond formation. nih.gov
This strategy has been successfully employed using iron(III) salts and formaldehyde to construct elaborate cage-like molecules. In a notable example, iron(III) salts template the reaction between oxalodihydrazide and formaldehyde in an aqueous alkaline solution. This process, accompanied by air oxidation, results in the self-assembly of an iron(IV) hexahydrazide clathrochelate complex. researchgate.net Although the final product contains iron in the +4 oxidation state, the crucial templating and assembly steps occur with the iron(III) precursor, demonstrating the utility of formaldehyde as a reactive building block in iron-mediated template synthesis. researchgate.net
| Metal Template Source | Ligand Precursors (Ligsons) | Resulting Product Type | Reference |
|---|---|---|---|
| Iron(III) salts | Oxalodihydrazide, Formaldehyde | Iron(IV) hexahydrazide clathrochelate | researchgate.net |
Synthetic Routes to Iron(III) Complexes with Other Carbonyl-Containing Organic Ligands
Beyond carbon monoxide and formaldehyde, iron(III) readily forms stable complexes with a wide variety of organic ligands that contain carbonyl functional groups, such as aldehydes and ketones. In these cases, the carbonyl oxygen often acts as one of the coordinating atoms.
A common synthetic method involves the reaction of an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), with the desired ligand in a suitable solvent. For ligands with acidic protons, such as phenolic aldehydes and ketones, a base is typically used to deprotonate the ligand in situ, facilitating coordination. For example, a series of [Fe(X-salo)₃] complexes were prepared by reacting FeCl₃·6H₂O with various substituted salicylaldehydes in a methanolic solution containing a strong base like sodium methoxide. nih.gov In the resulting octahedral complexes, the salicylaldehyde (B1680747) ligand binds to the iron(III) center in a bidentate fashion through the deprotonated phenolic oxygen and the aldehyde oxygen. nih.gov
Similarly, iron(III) complexes with 2-hydroxyphenones have been synthesized by reacting an iron(III) source with the corresponding ketone ligand in the presence of a base. researchgate.net These reactions demonstrate a general and effective route to stable iron(III) complexes where a carbonyl group is part of a larger chelating organic ligand.
| Iron(III) Source | Ligand Type | Example Ligand | General Product Formula | Reference |
|---|---|---|---|---|
| FeCl₃·6H₂O | Substituted Salicylaldehydes | 5-chloro-salicylaldehyde | [Fe(X-salo)₃] | nih.gov |
| Fe(SCN)₃ (from FeCl₃·6H₂O) | 2-Hydroxyphenones | 2-hydroxypropiophenone | [Fe(2-OH-phenone)₃] | researchgate.net |
Influence of Reaction Conditions on Product Formation and Isomerism
The synthesis of iron(III) complexes that incorporate both carbonyl (CO) and formaldehyde-derived (methanone) ligands is a nuanced process where the final product, including its yield, purity, and isomeric form, is critically dependent on the specific reaction conditions employed. The deliberate manipulation of parameters such as temperature, solvent, precursor materials, and stoichiometry is essential for navigating the complex reaction landscapes to achieve the desired molecular architecture.
Detailed research findings illustrate that the choice of solvent, for example, can dramatically alter the reaction outcome. In reactions involving iron pentacarbonyl, Fe(CO)₅, changing the solvent from a superacid medium like HF/AsF₅ to the aprotic, oxidation-stable solvent liquid SO₂ shifts the reaction from protonation of the iron center to its oxidation and subsequent dimerization. acs.org This highlights the solvent's role in stabilizing specific intermediates and directing the reaction pathway. Similarly, in iron(III)-catalyzed reactions involving formaldehyde derivatives, the use of hydrophobic solvents in conjunction with a Dean–Stark apparatus is crucial for removing water, thereby shifting the reaction equilibrium towards product formation. acs.orgacs.org
Temperature is another critical variable. Certain condensation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial rate and selectivity, followed by warming to room temperature to ensure completion. illinois.edu In the synthesis of heterometallic carbonyl clusters, temperature can selectively determine the final product; for instance, thermal reactions of specific precursors at temperatures up to 100 °C yield one cluster, while higher temperatures lead to the formation of a different one. nih.gov
The selection of the iron precursor and the nature of any associated counter-ions also have a profound impact, particularly for Fe(III) complexes. Studies on Fe(III)-catalyzed reactions show that Fe(III) salts are generally more active than their Fe(II) counterparts, a fact attributed to the higher Lewis acidity of the Fe(III) ion. acs.orgacs.org Furthermore, the catalytic activity is strongly influenced by the counter-ion, with weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) often leading to higher yields and selectivity compared to more strongly coordinating ions like chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻). acs.orgacs.org
The following data tables, compiled from various research findings, illustrate these influences in greater detail.
| Iron Precursor | Amine/Nitrogen Source | Formaldehyde Source | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Fe₂(SH)₂(CO)₆ | tert-butylamine | Paraformaldehyde | THF | 0 °C to RT | Fe₂(SCH₂)₂N-t-Bu₆ | 91 | illinois.edu |
| Fe₂(SH)₂(CO)₆ | Benzylamine | Paraformaldehyde | THF | 0 °C to RT | Fe₂(SCH₂)₂NCH₂Ph₆ | 87 | illinois.edu |
| Fe₂(SH)₂(CO)₆ | (NH₄)₂CO₃ | Paraformaldehyde | THF | 0 °C to RT | Fe₂(SCH₂)₂NH₆ | ~40 | illinois.edu |
| Fe₃S₂(CO)₉ | tert-butylamine | Paraformaldehyde | Not specified | Not specified | Fe₂(SCH₂)₂N-t-Bu₆ | ~60 | illinois.edu |
| Fe₂(SH)₂(CO)₆ | Hexamethylenetetramine | (Implicit) | THF | 0 °C to RT | Fe₂(SCH₂)₂NH₆ | Not specified | illinois.edu |
| Catalyst Precursor | Co-solvent | Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| Fe(ClO₄)₃·xH₂O | Petroleum Ether | Lactic Acid + Acetone | 65 | acs.orgacs.org |
| FeCl₃ | Petroleum Ether | Lactic Acid + Acetone | 15 | acs.orgacs.org |
| Fe₂(SO₄)₃·xH₂O | Petroleum Ether | Lactic Acid + Acetone | 5 | acs.orgacs.org |
| Fe(ClO₄)₃·xH₂O | Toluene | Lactic Acid + Acetone | 50 | acs.orgacs.org |
| Fe(ClO₄)₃·xH₂O | Cyclohexane | Lactic Acid + Acetone | 59 | acs.orgacs.org |
| Fe(ClO₄)₃·xH₂O | None | Lactic Acid + Acetone | 17 | acs.orgacs.org |
The control of reaction conditions is also paramount in determining the isomeric form of the product. Isomerism in iron carbonyl complexes can manifest in several ways, including the arrangement of ligands around the metal center (e.g., cis vs. trans, or axial vs. equatorial in trigonal bipyramidal geometries), or as different structural arrangements of the metallic core in cluster compounds. researchgate.netresearchgate.net The specific isomer obtained can depend on subtle energy differences, with the final isolated product often being dictated by crystallization conditions from a solution containing an equilibrium of multiple isomers. researchgate.net For example, protonation of certain diiron dithiolate complexes can lead to a mixture of isomeric hydrides in solution, demonstrating that a single set of reaction conditions can generate multiple stereochemical outcomes. nih.gov
| Starting Complex | Reaction Condition | Observed Isomers | Isomer Description | Reference |
|---|---|---|---|---|
| [Fe₂(μ-SeCH₂)₂NH(CN)₂(CO)₄]²⁻ | Protonation with Acid | Mixture of hydrides | Multiple hydride isomers observed in ¹H NMR with chemical shifts at -12.04, -15.85, and -19.80 ppm. | nih.gov |
| Fe₂(μ-SeCH₃)₂(CO)₆ | Characterization in C₆D₆ | ae and ee isomers | Mixture of axial-equatorial (ae) and diequatorial (ee) isomers of the methyl groups observed in solution. | nih.gov |
| [Fe₄Au(CO)₁₆]⁻ | Crystallization | All-terminal and Bridging CO | The isomer found in the solid state depends on the counter-ion used during crystallization. | researchgate.net |
Iii. Advanced Spectroscopic and Structural Characterization of Iron Iii Carbonyl Formaldehyde Complexes
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a fundamental tool for characterizing the bonding within metal carbonyl complexes. The frequencies of vibrational modes, particularly the C-O stretching frequency, are highly sensitive to the coordination environment of the carbonyl ligand and the electronic properties of the metal center.
Infrared (IR) spectroscopy is exceptionally useful for distinguishing between different coordination modes of carbonyl (CO) ligands, such as terminal and bridging positions. libretexts.org The position of the C≡O stretching band in the IR spectrum is indicative of the bond order of the carbonyl ligand, which is influenced by the extent of π-backbonding from the metal to the CO π* antibonding orbitals. ilpi.comumb.edu Stronger π-backbonding results in a weaker C-O bond and a lower stretching frequency (ν(CO)). ilpi.com
The different bonding modes of CO ligands give rise to characteristic absorption ranges in the IR spectrum:
Terminal M-CO: In this mode, a single metal atom is bonded to the carbon of the carbonyl group. These typically exhibit stretching frequencies in the range of 1850-2125 cm⁻¹. ilpi.comumb.edu
Bridging M-CO-M (μ₂): When a carbonyl ligand bridges two metal centers, the ν(CO) is lowered significantly due to the sharing of electron density from both metals. These absorptions are found in the 1700-1850 cm⁻¹ region. libretexts.orgumb.edu
Triply Bridging (μ₃): In clusters where a CO ligand interacts with three metal centers, the stretching frequency is further reduced, appearing between 1600 and 1730 cm⁻¹. ilpi.comumb.edu
Factors such as the charge on the metal center and the nature of other ligands also influence the ν(CO). An increase in negative charge on the complex enhances π-backbonding, causing a decrease in the ν(CO) by approximately 100 cm⁻¹ per unit of charge. ilpi.com Conversely, electron-withdrawing ligands compete for metal d-electron density, reducing backbonding and increasing the ν(CO). dalalinstitute.com
| CO Bonding Mode | Typical IR Stretching Frequency (ν(CO), cm⁻¹) |
|---|---|
| Free CO | 2143 |
| Terminal M-CO | 1850-2125 |
| Doubly Bridging (μ₂) | 1700-1850 |
| Triply Bridging (μ₃) | 1600-1730 |
Data sourced from multiple references. libretexts.orgilpi.comumb.edutamu.edu
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of the metal-ligand framework. acs.org While the C≡O stretching modes are also observable in Raman spectra, this technique is particularly adept at probing the lower frequency region where metal-carbon (M-C) stretching and bending vibrations occur. nih.gov These modes are often weak or forbidden in the IR spectrum. acs.org
For iron carbonyl complexes, the ν(Fe-CO) stretching and δ(Fe-C=O) bending modes typically appear in the 400–650 cm⁻¹ region. nih.gov The number of observed IR and Raman active ν(CO) bands can be predicted using group theory, allowing for the determination of the complex's molecular geometry. ilpi.comdalalinstitute.com For instance, the number of expected bands for different possible geometries can be calculated and compared with experimental data to assign the correct structure. ilpi.com
A detailed vibrational analysis of a model complex, (μ-edt)[Fe(CO)₃]₂, revealed prominent peaks in the 400-650 cm⁻¹ region at 453, 499, 569, and 616 cm⁻¹, which were assigned to ν(Fe-CO) stretching and δ(Fe-C=O) bending modes. nih.gov
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful methods for probing the electronic structure of transition metal complexes. They provide information on the energies of molecular orbitals and the nature of electronic transitions.
Charge transfer (CT) transitions are a dominant feature in the electronic spectra of many transition metal complexes and are typically much more intense than d-d transitions. rsc.org These transitions involve the movement of an electron between molecular orbitals that are predominantly localized on the metal and those centered on the ligands. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. slideshare.netfiveable.me This process is favored in complexes where the metal is in a high oxidation state (like Fe³⁺) and is coordinated to electron-donating ligands. The energy of the LMCT band is related to the oxidizing power of the metal and the reducing power of the ligand. Light-induced LMCT can be a key step in various photochemical reactions involving iron(III) species. rsc.org
Metal-to-Ligand Charge Transfer (MLCT): This transition involves the excitation of an electron from a metal-centered d-orbital to an empty ligand-based orbital (often a π* orbital). slideshare.net MLCT is common in complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as carbonyls. rsc.org The extent of π-backbonding in iron-carbonyl systems is a manifestation of this type of interaction.
These CT bands are typically broad and appear in the ultraviolet or visible regions of the spectrum, often giving rise to the intense colors of the complexes. rsc.orgfiveable.me
Electronic transitions between the d-orbitals of the metal center, known as d-d transitions, provide direct information about the ligand field splitting (Δ). For an iron(III) ion, which has a d⁵ electron configuration, these transitions are spin-forbidden in high-spin complexes, resulting in very low intensities. researchgate.netdocbrown.info
In an octahedral ligand field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. stackexchange.com For a high-spin d⁵ ion like Fe(III), the ground state electronic configuration is t₂g³ e_g², with one electron in each d-orbital. Any d-d transition necessarily involves a change in spin multiplicity, making it a forbidden transition according to selection rules. researchgate.net Despite being forbidden, these weak absorptions can sometimes be observed in the visible spectrum. The analysis of these bands is complex but can yield valuable information about the ligand field parameters and the Racah parameters of interelectronic repulsion, which relate to the covalency of the metal-ligand bonds. researchgate.net The energies of these transitions can be calculated using Tanabe-Sugano diagrams or by solving the d⁵ energy matrices. researchgate.net
Magnetic Resonance Techniques
Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), probe the magnetic environments of nuclei and unpaired electrons, respectively, offering detailed structural and electronic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for studying carbonyl complexes. Coordinated carbonyl ligands typically resonate in a distinct region of the spectrum, from 180 to 250 ppm. ilpi.com The chemical shift of the ¹³C signal can provide insights into the electronic environment of the carbonyl group. For instance, a correlation has been observed between ¹³C carbonyl chemical shifts and C-O stretching frequencies, suggesting that changes in the chemical shift reflect the extent of metal-to-carbonyl π-backdonation. purdue.edu Solid-state ¹³C NMR can be used to determine the principal components of the carbonyl carbon shielding tensor, which provides information about the symmetry and nature of the metal-carbonyl bond, including the degree of asymmetry in bridging carbonyls. royalsocietypublishing.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specific to paramagnetic species, i.e., those with unpaired electrons. Since iron(III) (d⁵) is a paramagnetic ion, EPR is a powerful tool for its study. High-frequency EPR, in combination with other techniques like magnetic circular dichroism, can be used to determine the electronic structure of the iron center, including its oxidation and spin states. acs.org
Mössbauer Spectroscopy: This technique is specific to certain isotopes, including ⁵⁷Fe, and is highly sensitive to the local chemical environment of the iron nucleus. It can provide precise information on the oxidation state, spin state, and coordination geometry of the iron center in a complex. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Elucidation
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing paramagnetic species, such as Fe(III) complexes, by probing the transitions between electron spin energy levels in a magnetic field. acs.org For iron(III) systems, EPR is particularly effective in determining the spin state of the metal center, which can be either high-spin (S = 5/2) or low-spin (S = 1/2), depending on the ligand field environment. nih.govunam.mx
The features of an EPR spectrum, specifically the g-values and zero-field splitting (ZFS) parameters (D and E), are highly sensitive to the electronic structure and symmetry of the complex. unam.mx High-spin Fe(III) (S = 5/2) complexes often exhibit complex EPR spectra due to significant ZFS, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. unam.mx For instance, high-spin Fe(III) species can show signals at various g-values, such as g ≈ 2, 4.3, and 6, depending on the rhombicity of the environment. unam.mxnih.gov In contrast, low-spin Fe(III) (S = 1/2) complexes typically show more well-resolved signals, with g-values that are sensitive to the specific d-orbital configuration, such as (dxy)²(dxz,dyz)³ or (dxz,dyz)⁴(dxy)¹. acs.orgnih.gov The g-values in these systems can indicate the nature of the ground state and the extent of spin delocalization onto the ligands. acs.org
The coordination environment, including the nature of the carbonyl and formaldehyde (B43269) ligands, directly influences the ligand field strength and thus the resulting spin state and EPR spectral parameters. For example, the EPR spectrum of a low-spin Fe(III) porphyrin complex with pyrazole ligands at 4.2 K shows distinct g-values at g₃ = 2.60, g₂ = 2.38, and g₁ = 1.73, which correspond to different orientations of the complex relative to the magnetic field. acs.org Changes in temperature can also induce changes in the EPR spectra, reflecting increased rhombicity or thermal population of excited spin states. unam.mxnih.gov
| Parameter | High-Spin Fe(III) (S=5/2) | Low-Spin Fe(III) (S=1/2) | Significance |
| Typical g-values | Can show signals near g ≈ 2, 4.3, 6, 9 unam.mxnih.gov | Varies with d-orbital configuration, e.g., g₃=2.60, g₂=2.38, g₁=1.73 for a specific porphyrin complex acs.org | Indicates the symmetry of the metal environment and the nature of the electronic ground state. |
| Zero-Field Splitting (ZFS) | Often large, leading to complex spectra unam.mx | Generally smaller or negligible | Reflects the splitting of spin sublevels in the absence of a magnetic field, sensitive to geometry. |
| Spectral Appearance | Can be broad, with multiple features sensitive to D and E values unam.mx | Typically sharper and more well-resolved signals acs.org | Provides direct information on the spin state and electronic structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic and Paramagnetic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to EPR, offering insights into the structure and electronic properties from the perspective of the nuclei within the molecule. The appearance of an NMR spectrum is dramatically different for diamagnetic and paramagnetic complexes. acs.org
In paramagnetic systems like Fe(III)-carbonyl-formaldehyde complexes, the unpaired electron(s) on the metal center cause large shifts in the NMR resonances of nearby nuclei, known as hyperfine shifts. rsc.org These shifts can be several hundred ppm away from the typical diamagnetic region, and the signals are often significantly broadened due to rapid nuclear relaxation induced by the paramagnetic center. researchgate.net The hyperfine shift is composed of two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments. acs.org For many Fe(III) complexes, the contact contribution is dominant. acs.org The direction and magnitude of these shifts provide detailed information about spin delocalization pathways through either σ or π bonds. acs.org
Conversely, diamagnetic analogues, such as Fe(0) or Fe(II) carbonyl complexes, exhibit sharp NMR signals in well-defined chemical shift ranges. acs.org For these systems, ¹³C NMR is particularly informative for studying carbonyl ligands. The chemical shifts of carbonyl carbons are sensitive to the electronic environment and can provide evidence for processes like bridge-terminal carbonyl exchange in polynuclear complexes. researchgate.net For instance, in diamagnetic iron carbonyl complexes of vinylsilanes, the formation of the complex leads to a significant upfield shift of the vinyl carbon signals. osti.gov
| Feature | Paramagnetic Systems (e.g., Fe(III)) | Diamagnetic Systems (e.g., Fe(0), Fe(II)) |
| Chemical Shift Range | Very wide due to hyperfine shifts researchgate.net | Narrow, predictable ranges acs.org |
| Signal Linewidth | Broad due to rapid relaxation researchgate.net | Sharp |
| Key Information | Spin delocalization, electronic structure acs.orgrsc.org | Molecular structure, dynamic processes (e.g., ligand exchange) researchgate.net |
| Dominant Shift Mechanism | Contact and pseudocontact shifts acs.org | Shielding/deshielding by electron clouds |
X-ray Absorption (XAS) and X-ray Emission Spectroscopy (XES)
X-ray absorption and emission techniques are powerful element-specific probes of the electronic and local geometric structure of the absorbing atom.
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the iron K-edge involves the excitation of a 1s core electron to unoccupied orbitals. uu.nl The energy of the absorption edge is highly sensitive to the effective charge on the iron atom, making it an excellent tool for determining the oxidation state. geologyscience.ru Generally, the edge energy shifts to higher values as the oxidation state of the metal increases. The separation between the average pre-edge centroid positions for Fe²⁺ and Fe³⁺ is approximately 1.4 ± 0.1 eV. semanticscholar.orggeoscienceworld.orgresearchgate.net
The pre-edge feature, which arises from 1s → 3d transitions, is particularly informative. geologyscience.ru While these transitions are formally forbidden by dipole selection rules in centrosymmetric environments (like a perfect octahedron), they gain intensity through 3d-4p mixing when the inversion symmetry is broken, such as in tetrahedral or distorted octahedral geometries. uu.nl Therefore, both the intensity and the energy position of the pre-edge peak can be used to determine the coordination geometry and oxidation state of the iron center. semanticscholar.orgustc.edu.cnacs.org For example, the intensity of the pre-edge feature is generally higher for four-coordinate (tetrahedral) complexes than for six-coordinate (octahedral) ones. geoscienceworld.orgustc.edu.cn
Valence-to-Core X-ray Emission Spectroscopy (V2C XES), also known as Kβ satellite spectroscopy, provides information that is complementary to XAS by probing the occupied valence orbitals. aps.orgresearchgate.net The technique involves the decay of an electron from a ligand- or metal-based valence orbital into a 1s core hole created by the incident X-rays. acs.org The resulting spectrum is a map of the occupied molecular orbitals with contributions from orbitals that have mixed with the metal 3p and 4p states. nih.gov
V2C XES is highly sensitive to the nature of the ligands and the details of metal-ligand bonding. aps.orgaip.org It can effectively distinguish between different ligand contributions (e.g., carbonyl, hydrocarbon) to the valence electronic structure. researchgate.netnih.gov By analyzing the energies and intensities of the spectral features, one can gain a detailed understanding of the metal-ligand orbital interactions and the degree of covalency in the bonds. researchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to assign spectral features to specific molecular orbital contributions, allowing for an in-depth analysis of the electronic structure. nih.gov
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides unambiguous information about the coordination number, coordination geometry (e.g., octahedral, trigonal bipyramidal, square pyramidal), and precise bond lengths and angles. researchgate.net
For iron-carbonyl complexes, this technique yields critical data on Fe-C and C-O bond lengths, which are directly related to the extent of π-back-bonding from the iron d-orbitals to the π* orbitals of the carbonyl ligand. nih.govlibretexts.org A stronger Fe-C bond (shorter bond length) and a weaker C-O bond (longer bond length) are indicative of greater π-back-bonding. nih.gov For example, in a series of (carbonyl)iron(II) tetraphenylporphyrinates, the Fe–C and C–O bond distances were found to be strongly correlated, providing structural evidence for the π-back-bonding model. nih.gov Similarly, precise Fe-ligand bond lengths for formaldehyde or other coordinating species can be determined, offering a complete picture of the primary coordination sphere. This structural information is essential for interpreting spectroscopic data and for building accurate computational models of the complex. nih.gov
| Complex Fragment | Typical Fe-C Bond Length (Å) | Typical C-O Bond Length (Å) | Reference |
| Terminal Fe-CO | ~1.77 - 1.84 | ~1.14 - 1.15 | acs.org |
| Bridging Fe-(µ-CO)-Fe | ~1.90 - 2.00 | ~1.15 - 1.18 | nih.gov |
| Fe=Fe in [Fe₂(CO)₉] | 2.523 | - | wikipedia.org |
| Fe-Fe in [Fe₃(CO)₁₂] | 2.56, 2.68 | - | wikipedia.org |
Analysis of a Hypothetical Iron(III)-Carbonyl-Formaldehyde Complex Reveals Complex Intermolecular Forces
A comprehensive analysis of the theoretical compound "carbon monoxide;iron;iron(3+);methanone" underscores the intricate intermolecular interactions that would govern its solid-state packing. While no stable, isolable compound with this precise formula has been documented in crystallographic literature, theoretical considerations and data from related iron carbonyl and iron(III) complexes allow for a detailed projection of its structural characteristics.
A critical aspect of the intermolecular forces at play would be dipole-dipole interactions. The inherent polarity of the carbonyl (CO) and methanone (formaldehyde, CH₂O) ligands, with their respective electronegative oxygen atoms, would create significant molecular dipoles. In the solid state, these molecules would likely arrange themselves in a head-to-tail fashion to maximize the electrostatic attraction between the positive and negative ends of neighboring complexes.
Furthermore, the potential for carbonyl-carbonyl interactions, a recognized phenomenon in transition metal chemistry, could play a significant role. These interactions, arising from the attraction between the electron-rich oxygen atom of one carbonyl ligand and the electron-deficient carbon atom of another, can contribute to the stabilization of the crystal lattice. Research on other transition metal carbonyl complexes has shown that these interactions can influence the geometry and packing of the molecules in the solid state.
To visualize the potential intermolecular contacts and their geometric parameters, the following interactive table provides hypothetical data based on typical bond lengths and van der Waals radii observed in related structures.
| Intermolecular Contact | Donor Atom | Acceptor Atom | Typical Distance (Å) | Nature of Interaction |
| Carbonyl-Carbonyl | C (of CO) | O (of CO) | 3.0 - 3.5 | Dipole-Dipole / n → π* |
| C-H···O | H (of CH₂O) | O (of CO) | 2.2 - 2.8 | Weak Hydrogen Bond |
| C-H···O | H (of CH₂O) | O (of CH₂O) | 2.3 - 2.9 | Weak Hydrogen Bond |
| van der Waals | Fe | Fe | > 4.0 | London Dispersion Forces |
Note: The data in this table is illustrative and represents typical ranges for such interactions in organometallic crystal structures.
Iv. Electronic Structure and Bonding Principles in Iron Iii Carbonyl Formaldehyde Complexes
Ligand Field Theory and Molecular Orbital Theory
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful theoretical models that provide a framework for understanding the bonding between a central metal ion and its surrounding ligands. wikipedia.org LFT, an extension of crystal field theory, and MO theory both offer explanations for the splitting of the metal's d-orbitals in the presence of a ligand field. wikipedia.orgresearchgate.net
In an isolated, gaseous iron(III) ion, the five 3d orbitals are degenerate, meaning they all have the same energy. However, when ligands such as carbonyl and formaldehyde (B43269) approach the Fe(III) center to form a coordination complex, this degeneracy is lifted. libretexts.orgbyjus.com The pattern of d-orbital splitting is dictated by the geometry of the coordination environment.
For an octahedral arrangement of six ligands, the d-orbitals split into two distinct energy levels: a lower-energy triplet designated as t₂g (composed of the dxy, dxz, and dyz orbitals) and a higher-energy doublet designated as eg (composed of the dx²-y² and dz² orbitals). libretexts.orgbyjus.com The energy separation between these levels is denoted as Δo (the octahedral splitting parameter). The magnitude of Δo is influenced by the nature of the ligands, with strong-field ligands causing a larger split.
The Fe(III) ion has a d⁵ electron configuration. study.com The distribution of these five electrons within the split d-orbitals depends on the relative magnitudes of Δo and the spin-pairing energy (P). This leads to two possible electronic configurations:
High-spin: When Δo is smaller than P, the electrons will occupy the orbitals singly before pairing up, maximizing the total spin. The electron configuration will be (t₂g)³(eg)². study.com
Low-spin: When Δo is larger than P, it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. The electron configuration will be (t₂g)⁵. study.com
The specific arrangement of carbonyl and formaldehyde ligands around the Fe(III) center will determine the precise splitting pattern and the resulting spin state of the complex.
The bond between an iron center and a carbonyl ligand is a classic example of synergistic bonding, involving two main components: sigma (σ) donation and pi (π) backbonding. ilpi.comquora.com
Sigma (σ) Donation: The carbonyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the iron atom. ilpi.comquora.com This forms a sigma bond (Fe←CO).
Pi (π) Backbonding: Concurrently, the iron atom donates electron density from its filled d-orbitals (typically the t₂g set in an octahedral field) into the empty π* antibonding orbitals of the carbonyl ligand. quora.comwikipedia.org This interaction, known as π-backbonding, strengthens the iron-carbon bond but weakens the carbon-oxygen bond within the carbonyl ligand. wikipedia.org
This synergistic interplay, where σ-donation strengthens the π-backbonding and vice versa, leads to a robust iron-carbonyl bond. ilpi.com The extent of π-backbonding is a critical factor influencing the electronic properties of the complex. Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide evidence for the degree of backbonding, as a greater extent of backbonding results in a lower C-O stretching frequency. libretexts.org
Formaldehyde (methanone), with its C=O double bond, can also act as a ligand. wikipedia.org Its coordination to a metal center can occur in various modes, most commonly through the oxygen lone pair (a σ-donation) or through a η²-coordination involving the π-system of the C=O bond. wikipedia.orgacs.org
As a ligand, formaldehyde is generally considered a weaker σ-donor and π-acceptor compared to carbon monoxide. The electronic contribution of formaldehyde will depend on its coordination mode. If it coordinates through the oxygen lone pair, it will primarily act as a σ-donor. If it binds in a side-on (η²) fashion, there can be a degree of π-interaction, but it is generally less significant than the π-backbonding observed with carbon monoxide.
Computational Chemistry Investigations (e.g., DFT, Ab Initio)
Computational chemistry provides invaluable tools for investigating the electronic structure and properties of complex molecules that may be difficult to study experimentally. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model transition metal complexes. chemrxiv.orgnih.gov
DFT and ab initio methods can be used to predict the most stable three-dimensional arrangement of atoms in an iron(III)-carbonyl-formaldehyde complex, i.e., its ground state geometry. mdpi.com These calculations solve the electronic Schrödinger equation to find the geometry that corresponds to the minimum energy.
By comparing the energies of different possible isomers and coordination modes, computational methods can identify the most energetically favorable structure. For instance, calculations can determine whether formaldehyde is more likely to bind through its oxygen atom or in a side-on fashion. Furthermore, these methods can provide accurate predictions of bond lengths and angles within the complex.
The following table presents a hypothetical comparison of computed energetic and geometric parameters for different potential isomers of an iron(III)-carbonyl-formaldehyde complex, as could be obtained from DFT calculations.
| Isomer | Coordination Geometry | Relative Energy (kcal/mol) | Fe-C (carbonyl) Bond Length (Å) | Fe-O (formaldehyde) Bond Length (Å) |
| A | Octahedral | 0.0 | 1.85 | 2.05 |
| B | Trigonal Bipyramidal | +15.2 | 1.88 | 2.10 |
| C | Square Pyramidal | +8.7 | 1.86 | 2.08 |
Note: The data in this table is illustrative and intended to represent the type of output provided by computational chemistry studies.
As discussed in the context of Ligand Field Theory, Fe(III) complexes can exist in different spin states (high-spin or low-spin). libretexts.org The energy difference between these spin states can be small, and in some cases, the complex can switch between them in response to external stimuli like temperature or pressure. mdpi.comnih.gov This phenomenon is known as spin crossover. mdpi.com
Computational methods, particularly DFT, are highly effective in calculating the relative energies of different spin states for a given complex. ub.eduacs.org By optimizing the geometry of the complex in both the high-spin and low-spin configurations, the energy difference (ΔE(HS-LS)) can be determined. A positive ΔE(HS-LS) indicates that the low-spin state is more stable, while a negative value suggests the high-spin state is favored.
These calculations can help rationalize the magnetic properties of the complex and predict whether spin crossover is likely to occur. For an iron(III)-carbonyl-formaldehyde complex, the relative field strengths of the carbonyl and formaldehyde ligands will be a key determinant of the favored spin state. Computational studies can quantify this effect and provide a detailed picture of the electronic factors governing the spin state energetics.
The following table shows a hypothetical set of calculated spin-state energies for an iron(III)-carbonyl-formaldehyde complex.
| Spin State | Total Spin (S) | Relative Energy (kcal/mol) |
| Low-Spin | 1/2 | 0.0 |
| High-Spin | 5/2 | +5.8 |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations on spin states.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) Analyses
Theoretical investigations employing Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) analyses provide profound insights into the electronic structure and bonding characteristics of iron(III)-carbonyl-formaldehyde complexes. While specific comprehensive studies on a compound with the precise formula "carbon monoxide;iron;iron(3+);methanone" are not extensively documented in the reviewed literature, the principles and findings from related iron carbonyl and formaldehyde complexes can be extrapolated to understand the probable bonding nature.
NBO analysis is a powerful tool for translating the complex wavefunctions of molecular systems into a language of localized bonds, lone pairs, and intermolecular interactions. In the context of an iron(III)-carbonyl-formaldehyde complex, NBO analysis would elucidate the nature of the iron-ligand bonds. The bonding in iron carbonyl complexes is generally understood through the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. NBO analysis quantifies these interactions. For the Fe-CO bond, it would characterize the σ-donation from the carbon lone pair to an empty d-orbital on the iron center and the π-back-donation from a filled iron d-orbital to the empty π* orbitals of the carbonyl ligand. nih.gov The extent of these interactions dictates the strength and nature of the Fe-CO bond. Similarly, for the Fe-formaldehyde bond, NBO analysis would reveal the donor-acceptor interactions between the oxygen lone pair of formaldehyde and the iron center.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into atomic basins based on the topology of the electron density, ρ(r). amercrystalassn.org This approach allows for the characterization of atomic properties and the nature of chemical bonds. A key feature of AIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.netuni-rostock.de The properties at these BCPs, such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative measures of bond strength and character.
In an iron(III)-carbonyl-formaldehyde complex, AIM analysis would identify BCPs for the Fe-C (carbonyl), Fe-O (formaldehyde), C-O (carbonyl), and C-O (formaldehyde) bonds. The values of ρ(r)bcp and ∇²ρ(r)bcp at the Fe-C and Fe-O BCPs would characterize the nature of the iron-ligand interactions. A relatively low electron density and a positive Laplacian are indicative of a closed-shell interaction, typical of ionic bonds or weak van der Waals forces. Conversely, a high electron density and a negative Laplacian suggest a shared-shell interaction, characteristic of covalent bonds. Given the expected mix of ionic and covalent character in such a complex, these AIM parameters would be crucial for a detailed description of the bonding. For instance, studies on formaldehyde complexes have shown that AIM can distinguish different types of hydrogen bonding interactions. mdpi.com In binuclear iron carbonyl complexes, AIM analysis has been used to question the existence of a direct metal-metal bond, indicating its utility in clarifying complex bonding situations. researchgate.net
Interactive Data Table: Expected NBO and AIM Parameters for Bonds in an Iron(III)-Carbonyl-Formaldehyde Complex (Hypothetical Values based on Analogous Systems)
| Bond | NBO Interaction | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Bond Character |
| Fe-C (CO) | σ(C→Fe) donation, π(Fe→CO) back-donation | 0.1 - 0.2 | Small positive or negative | Polar Covalent |
| Fe-O (CH₂O) | σ(O→Fe) donation | 0.05 - 0.1 | Positive | Predominantly Ionic |
| C≡O (CO) | Covalent triple bond | > 0.4 | Negative | Covalent |
| C=O (CH₂O) | Covalent double bond | ~ 0.3 | Negative | Covalent |
Note: These are hypothetical values intended for illustrative purposes, derived from general trends observed in related organometallic and coordination complexes.
Relativistic Effects on Electronic Structure and Bonding in Heavy-Atom Analogs
When the iron atom in an iron(III)-carbonyl-formaldehyde complex is replaced by its heavier congeners in Group 8 of the periodic table, namely ruthenium (Ru) and osmium (Os), relativistic effects become increasingly significant and can profoundly influence the electronic structure and bonding. researchgate.net Relativistic effects arise from the high velocities of core electrons in heavy atoms, which approach the speed of light. These effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.
Scalar relativistic effects lead to the contraction and stabilization of s and p orbitals and the expansion and destabilization of d and f orbitals. researchgate.net This is a direct consequence of the relativistic mass increase of the electrons. The contraction of the valence s and p orbitals in ruthenium and osmium is more pronounced than in iron. This increased shielding of the nuclear charge by the contracted s and p electrons leads to a subsequent expansion of the d and f orbitals (the indirect relativistic effect).
In the context of heavy-atom analogs of iron(III)-carbonyl-formaldehyde complexes, these relativistic effects have several important consequences for bonding:
Metal-Ligand Bond Strengths: The expansion of the d orbitals in ruthenium and osmium generally leads to a better overlap with the ligand orbitals. This can result in stronger metal-ligand bonds compared to the iron analog. For instance, the M→CO π-back-donation is often enhanced in the heavier analogs due to the higher energy and more diffuse nature of their d orbitals. nih.gov
Geometrical Parameters: The changes in bond strengths can lead to alterations in molecular geometry. For example, metal-carbon and metal-oxygen bond lengths may be affected.
Spectroscopic Properties: Relativistic effects can influence spectroscopic properties such as vibrational frequencies. The strengthening of the M-CO bond in heavier analogs can lead to a decrease in the C-O stretching frequency, as more electron density is pushed into the π* orbitals of the carbonyl ligand.
Spin-Orbit Coupling: Spin-orbit coupling, the interaction between the spin and orbital angular momentum of an electron, becomes much more prominent for heavier elements. researchgate.net This effect can lead to the mixing of electronic states with different spin multiplicities and can play a significant role in the reactivity and photochemistry of these complexes.
Benchmark calculations on metal carbonyl cations have demonstrated that a proper description of relativistic effects is crucial for obtaining accurate results for third-row transition metal complexes. nih.gov The covalent character of metal-carbon bonds in fourth-row complexes is significantly influenced by relativistic effects. nih.gov
Interactive Data Table: Qualitative Trends of Relativistic Effects in Group 8 Carbonyl Complexes
| Property | Iron (Fe) | Ruthenium (Ru) | Osmium (Os) | Trend Down the Group |
| Relativistic Contraction of s/p orbitals | Minor | Moderate | Significant | Increases |
| Relativistic Expansion of d orbitals | Minor | Moderate | Significant | Increases |
| M-CO σ-Donation Strength | Good | Stronger | Strongest | Generally increases due to better orbital overlap |
| M-CO π-Back-donation Strength | Good | Stronger | Strongest | Generally increases due to higher energy and more diffuse d-orbitals |
| Spin-Orbit Coupling | Small | Moderate | Large | Increases significantly, influencing electronic transitions and reactivity |
Vi. Advanced Analytical Techniques for in Situ and Operando Studies
Coupled Spectroscopic Techniques for Reaction Monitoring (e.g., ATR-IR, stopped-flow UV-Vis)
Coupled spectroscopic techniques are indispensable for monitoring the rapid formation and decay of intermediate species in solution. These methods provide kinetic and structural information crucial for understanding reaction pathways.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful tool for obtaining infrared spectra of samples in solution or as solids with minimal sample preparation. researchgate.net For in situ monitoring, an ATR probe can be directly immersed into a reaction mixture, allowing for the continuous acquisition of IR spectra. acs.org This is particularly useful for tracking the change in the carbonyl stretching frequencies (ν(CO)), which are highly sensitive to the electronic environment and coordination geometry of the iron center. unc.edu For instance, operando FT-IR studies can distinguish between terminal and bridging carbonyl ligands, and monitor the substitution of CO by other ligands or changes in the oxidation state of the iron. eurokin.org The diamond prism in some ATR probes can have a self-absorption band around 2000 cm⁻¹, which may limit the spectral range for metal carbonyl stretches, though other materials like silicon can be used to circumvent this. acs.org
Stopped-flow spectroscopy is a rapid-mixing technique that allows for the study of reaction kinetics on a millisecond to second timescale. rsc.org By rapidly mixing solutions of reactants, the subsequent reaction can be monitored by a spectroscopic method, typically UV-Visible or IR spectroscopy. diva-portal.org Stopped-flow UV-Vis has been employed to study the kinetics of ligand substitution and redox reactions of iron complexes by monitoring changes in the d-d or charge-transfer bands. acs.orgnih.gov For iron carbonyls, which often have distinct electronic transitions, this technique can provide rate constants and thermodynamic parameters for individual reaction steps. acs.org
More structurally informative is the coupling of stopped-flow with IR detection (SF-IR). This allows for the direct observation of changes in the carbonyl ligands during a reaction. For example, time-resolved IR spectroscopy has been used to reveal the mechanism of protonation of diiron carbonyl complexes that are analogues of [FeFe]-hydrogenase active sites. diva-portal.org
The table below presents representative data that can be obtained from coupled spectroscopic techniques for monitoring an iron carbonyl reaction.
| Technique | Observable Parameter | Species Detected / Information Gained | Typical Values / Wavenumbers (cm⁻¹) |
| ATR-IR | ν(CO) band position & intensity | Reactant (e.g., Fe(CO)₅), Intermediates (e.g., [Fe(CO)₄L]), Product | 2020, 1999 (for Fe(CO)₅) |
| Formation of bridged carbonyls | ~1850 - 1750 | ||
| Stopped-Flow UV-Vis | Absorbance change over time | Kinetics of formation/decay of a colored intermediate | Rate constant (k) = 10³ M⁻¹s⁻¹ |
| λmax of intermediates | Electronic structure of transient species | 300 - 800 nm | |
| Stopped-Flow IR | Time-resolved ν(CO) bands | Identification and kinetics of short-lived carbonyl-containing intermediates | 2100 - 1800 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov This makes it an exceptionally powerful tool for identifying reactive intermediates in solution, including those involved in catalytic cycles of iron carbonyl chemistry. ESI-MS is particularly adept at detecting ionic species, which are common in organometallic reaction mechanisms. nih.gov
In the context of iron carbonyls, ESI-MS has been used to characterize a wide range of species, from mononuclear complexes to large clusters. By directly sampling a reaction mixture, it is possible to intercept and identify transient intermediates. uvic.ca Tandem mass spectrometry (MS/MS) can be further employed to gain structural information about these intermediates through collision-induced dissociation (CID). The fragmentation patterns of the parent ions can reveal details about the connectivity and lability of different ligands. nih.govrsc.org
Energy-dependent ESI-MS (EDESI-MS) is an extension of this technique where the fragmentation of ions is studied as a function of the collision energy. This can provide a detailed picture of the stability of complexes and the preferred fragmentation pathways. For example, in the study of iron carbonyl clusters, EDESI-MS can be used to observe the sequential loss of carbonyl ligands, providing insight into the structure and bonding of the cluster core. uvic.ca
The following table summarizes the types of iron carbonyl intermediates that can be identified using ESI-MS and the corresponding mass spectrometric data.
| Ion Type | Example of Intermediate | m/z Detected | Information from MS/MS Fragmentation |
| Mononuclear Anionic Complex | [Fe(CO)₄]⁻ | 168 | Sequential loss of CO ligands to form [Fe(CO)ₓ]⁻ (x=1-3) |
| Binuclear Anionic Cluster Fragment | [Fe₂(CO)₇]⁻ | 308 | Loss of CO ligands, potential cleavage of Fe-Fe bond |
| Reaction Adduct with a Substrate | [Fe(CO)₄(substrate)]⁻ or [Fe(CO)₄(substrate)+H]⁺ | Variable | Loss of CO, loss of substrate, fragmentation of the substrate |
| Heterometallic Cluster | [Ru₃Fe(CO)₁₂]⁻ | 679 | Stepwise loss of CO, fragmentation of the metal core |
Electrochemical Methods for Redox Potential Determination and Reaction Control
Electrochemical methods are fundamental for studying the redox behavior of iron carbonyl complexes and for controlling their reactivity. The ability of iron to exist in multiple oxidation states is central to the catalytic activity of many of its complexes.
Cyclic Voltammetry (CV) is the most common technique for determining the redox potentials of a species. By sweeping the potential of an electrode and measuring the resulting current, one can identify the potentials at which oxidation and reduction events occur. For iron carbonyls, CV can reveal the potentials for Fe(0)/Fe(I), Fe(I)/Fe(II), and other redox couples. These potentials are crucial for understanding electron transfer steps in catalytic cycles and for designing redox-driven reactions. The reversibility of a redox event, also determined from CV, provides information about the stability of the oxidized or reduced species. researchgate.net
Spectroelectrochemistry combines spectroscopic and electrochemical measurements in a single experiment, allowing for the characterization of species generated at the electrode surface. In situ ATR-IR spectroelectrochemistry (ATR-IR-SEC), for example, can be used to obtain the IR spectrum of an iron carbonyl complex at a specific applied potential. unc.eduacs.org This allows for the direct correlation of changes in the carbonyl stretching frequencies with specific redox events, providing unambiguous identification of the species formed upon oxidation or reduction. unc.edu
These electrochemical techniques not only provide thermodynamic data (redox potentials) but can also be used to control reactions. By holding the potential at a value sufficient to generate a reactive intermediate, its subsequent chemical reactions can be studied. This approach is particularly valuable for initiating and probing electron transfer-catalyzed reactions.
The table below provides examples of electrochemical data for representative iron carbonyl complexes.
| Technique | Measured Parameter | Species Studied | Typical Potential (V vs. reference electrode) | Information Gained |
| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) / Reduction Potential (Epc) | Fe(CO)₅ | Variable, depends on solvent/electrolyte | Potential for Fe⁰ → Fe⁺ oxidation |
| Half-wave Potential (E₁/₂) | A reversible Fe(I)/Fe(0) couple | -1.0 to -2.0 V vs. Fc/Fc⁺ | Thermodynamic redox potential of the complex | |
| ATR-IR-SEC | Potential-dependent ν(CO) bands | Reduction of [Fe₂(μ-S₂) (CO)₆] | -1.5 V | ν(CO) shift to lower frequency upon reduction, indicating increased back-donation |
| Oxidation of a Fe(0) carbonyl complex | +0.5 V | ν(CO) shift to higher frequency upon oxidation |
Vii. Emerging Research Directions and Future Perspectives
Rational Design Principles for Iron(III) Catalysts with Enhanced Selectivity and Efficiency
The rational design of iron(III) catalysts for reactions involving carbon monoxide and formaldehyde (B43269) is a key area of contemporary research, moving beyond trial-and-error methods to a more predictive science. A central theme in this endeavor is the manipulation of the electronic and steric properties of the iron center to control catalyst activity and selectivity.
One of the most critical factors in the design of iron catalysts is the control of the metal's spin state. Iron complexes can exist in different spin states (low, intermediate, or high), and this property profoundly influences their reactivity. acs.orgchemrxiv.org Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spin ground state of iron complexes and understanding how the ligand field affects spin-state energies. acs.orgresearchgate.net For instance, DFT calculations have shown that standard functionals can sometimes fail to predict the correct spin state, highlighting the need for more advanced computational methods to guide the synthesis of catalysts with a desired electronic structure. acs.org The relationship between the spin state and catalytic activity is complex; for example, in oxygen reduction reactions, a medium spin state of Fe(III) has been identified as optimal for balancing the activation of O₂ and the desorption of intermediates. rsc.org This principle of spin-state engineering is being applied to the design of iron catalysts for a variety of transformations.
The ligand architecture around the iron center is another cornerstone of rational catalyst design. The development of modular ligands allows for systematic tuning of the catalyst's properties. rsc.org For example, in the asymmetric transfer hydrogenation of ketones, the realization that a carbonyl ligand was necessary, akin to its role in hydrogenases, was a key step in developing highly active iron catalysts. rsc.org The design of ligands that can participate in the catalytic cycle, for instance, through metal-ligand bifunctional mechanisms, has led to significant improvements in catalyst efficiency. Quantum chemical studies have demonstrated that both electronic tuning through different ligands (e.g., CO, PH₃) and structural tuning via bidentate ligands can significantly lower the activation barriers for bond activation processes. bohrium.com
Table 1: Influence of Ligand Modification on Iron Catalyst Performance (Illustrative)
| Catalyst System | Ligand Features | Target Reaction | Key Finding |
| Fe(III)-Porphyrin | Crown ether substituents | Cyclohexene oxidation | Enhanced catalytic activity and selectivity compared to unsubstituted porphyrin. nih.gov |
| Fe(III)-PyBisulidine | Pyridine bisimidazoline ligand | Aerobic oxidation of olefins | High chemoselectivity and functional group tolerance in the cleavage of styrenes to carbonyls. organic-chemistry.org |
| Fe-Tetraphos | Commercially available | Transfer hydrogenation of aldehydes | Remarkable reactivity at low temperatures and excellent chemoselectivity. |
| Iron-Phenanthroline | Redox-active ligand | Hydrosilylation of alkynes | Spin-delocalization between iron and the ligand regulates the iron center's spin and oxidation state, which is crucial for high regioselectivity. chemrxiv.orgchemrxiv.org |
This table is illustrative and synthesizes findings from multiple sources to demonstrate the principles of rational catalyst design.
Exploration of Heterogeneous Iron(III)-Carbonyl-Formaldehyde Systems
Moving from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst separation, recyclability, and industrial applicability. Research in this area is focused on immobilizing active iron(III) sites onto solid supports and exploring the catalytic properties of solid-state iron compounds like iron oxides.
A notable example is the use of an Fe-ZSM-5 catalyst in a heterogeneous Fenton system for the selective degradation of formaldehyde. nih.gov This system demonstrates the potential of supported iron(III) ions to generate reactive oxygen species for oxidation reactions. The Fe-ZSM-5 catalyst showed high efficiency in formaldehyde degradation over a wide pH range and could be reused for multiple cycles with minimal iron leaching, highlighting the stability of the heterogeneous design. nih.gov The study confirmed that hydroxyl radicals were the primary active species responsible for the degradation of formaldehyde. nih.gov
Iron oxides themselves are a promising class of heterogeneous catalysts for formaldehyde oxidation. chemrxiv.org Their low cost, abundance, and environmental friendliness make them attractive for air purification applications. Research into transition metal oxide catalysts for formaldehyde oxidation has shown that factors such as morphology, specific surface area, and the nature of active surface oxygen species are critical for catalytic activity at room temperature. magtech.com.cn While many studies focus on the complete oxidation of formaldehyde to CO₂ and water, the principles governing the activation of formaldehyde on these surfaces are relevant to its use as a reactant in other chemical transformations.
The development of heterogeneous catalysts for the carbonylation of formaldehyde is an area with significant potential. While specific examples involving iron(III) are still emerging, the broader field of heterogeneous carbonylation provides a roadmap for future research. For instance, fixing transition metal complexes onto porous materials like Metal-Organic Frameworks (MOFs) can create highly active and reusable catalysts for carbonylation reactions. google.com
Table 2: Performance of Heterogeneous Iron Catalysts in Formaldehyde Oxidation
| Catalyst | Reaction Conditions | Formaldehyde Conversion | Key Features |
| Fe-ZSM-5 | Heterogeneous Fenton (with H₂O₂) | 93.7% degradation | Wide pH range (3.0-10.0), good reusability, low iron leaching. nih.gov |
| Single-atom iron on N-doped carbon | Catalytic oxidation with O₂ (75% RH) | 85.5% removal efficiency at 25°C | High activity at room temperature, enhanced performance in the presence of moisture. chemrxiv.org |
| Fe₂O₃-based catalysts | NH₃-SCR (as a model system) | Optimal performance at 590 K | Dynamically evolving Fe³⁺@Fe²⁺ double-centers identified as active sites. nih.gov |
This table presents selected data from studies on heterogeneous iron catalysts for formaldehyde oxidation to illustrate catalyst performance.
Integration of Iron(III) Coordination Chemistry into Smart Materials and Sensing Technologies (Non-Biological)
The coordination chemistry of iron(III) is being harnessed to create "smart" materials with applications in chemical sensing. Metal-Organic Frameworks (MOFs) are at the forefront of this research, offering a versatile platform for designing materials with tailored porosity and functionality for the selective detection of small molecules like carbon monoxide and formaldehyde. nih.govfrontiersin.org
Iron-based MOFs, such as MIL-100(Fe), have been investigated for the dynamic adsorption of formaldehyde. researchgate.net These materials exhibit high surface areas and tunable pore environments, which can be designed to selectively interact with target analytes. The sensing mechanism in MOF-based sensors often relies on changes in their luminescent properties upon interaction with the analyte. For instance, a hydrazine-functionalized Al(III)-based MOF has been shown to be a highly selective and sensitive fluorescent "turn-on" sensor for formaldehyde, capable of detecting it in both aqueous media and the vapor phase. researcher.lifenih.gov While this example uses aluminum, the principle of incorporating functional groups into the MOF structure to achieve selective binding is directly applicable to iron-based systems.
Coordination polymers and other functionalized materials are also being developed for CO sensing. Polypyrrole functionalized with an iron(III) porphyrin complex has been used to create a sensor that shows an immediate increase in resistance upon exposure to low concentrations of CO. researchgate.net The interaction between the iron center and CO is reversible, allowing the sensor to return to its original state after the gas is removed. researchgate.net Iron-based MOFs have also been shown to be promising materials for the storage and delivery of carbon monoxide, with CO coordinating to unsaturated iron sites within the framework. rsc.org
Table 3: Iron-Based and Related MOFs for Gas Sensing and Adsorption
| MOF/Material | Target Analyte | Sensing/Adsorption Principle | Key Performance Metric |
| MIL-100(Fe) | Formaldehyde | Dynamic adsorption | Shows potential for indoor air formaldehyde removal. researchgate.net |
| Al-based MOF (hydrazine-functionalized) | Formaldehyde | Fluorescence "turn-on" | Detection limit of 8.37 µM in HEPES buffer. researcher.lifenih.gov |
| CPO-27-Fe | Carbon Monoxide | Adsorption at open metal sites | High isosteric heat of adsorption (59 kJ mol⁻¹), indicating strong interaction. researchgate.net |
| Iron(III) chloride and terephthalic acid based MOFs | Carbon Monoxide | Coordination to unsaturated iron sites | CO release with t₁/₂ from 38 to 76 min under physiological conditions. rsc.org |
This table summarizes the application of MOFs in the sensing and adsorption of formaldehyde and carbon monoxide, highlighting the role of the metal center and framework structure.
Development of Sustainable Synthetic Methodologies Utilizing Earth-Abundant Iron
A major driver for research into iron catalysis is the principle of green chemistry. Iron is the most abundant transition metal in the Earth's crust, making it a significantly more sustainable and economical choice than precious metals like palladium, rhodium, and ruthenium, which are commonly used in catalysis. organic-chemistry.org The development of synthetic methodologies that utilize iron catalysts for reactions involving C1 feedstocks like carbon monoxide and formaldehyde is a key goal in this area.
Iron catalysts are being developed for a wide range of organic transformations that traditionally rely on noble metals. This includes selective oxidation reactions, where Fe(III) species catalyze the aerobic oxidation of olefins to carbonyl compounds, offering a safer and more environmentally friendly alternative to methods like ozonolysis. organic-chemistry.org The use of molecular oxygen as the oxidant and the mild reaction conditions contribute to the green credentials of these systems. organic-chemistry.org
In the context of carbonylation reactions, iron-catalyzed processes are gaining increasing attention. While palladium catalysis has been the workhorse in this field, the high cost of the metal has spurred the search for alternatives. Iron catalysts have been shown to be effective in various carbonylation reactions, demonstrating the potential to replace more expensive metals in the synthesis of valuable carbonyl-containing compounds. acs.org
The direct synthesis of formaldehyde from syngas (a mixture of CO and H₂) is another area where iron catalysis could play a crucial role. While the gas-phase hydrogenation of CO to formaldehyde is thermodynamically limited, performing the reaction in a liquid phase can shift the equilibrium and make the process more favorable. rsc.org Iron-based catalysts, particularly iron sulfides, have been investigated for this transformation, with theoretical studies suggesting that exposed FeS units on the catalyst surface could be effective for low-temperature formaldehyde synthesis. researchgate.net The development of robust and selective iron catalysts for this process would represent a significant advance in sustainable chemical production.
Theoretical Advancements for Predicting Complex Behavior and Guiding Experimental Design
Theoretical and computational chemistry has become an equal partner to experimental work in the field of catalysis. For complex systems like those involving iron(III), carbon monoxide, and formaldehyde, theoretical methods provide invaluable insights into reaction mechanisms, catalyst stability, and the origins of selectivity.
Density Functional Theory (DFT) is the most widely used computational tool in this area. It allows researchers to model the electronic structure of iron complexes, calculate reaction energy profiles, and identify transition states. nih.gov A key challenge in applying DFT to iron catalysts is accurately predicting their spin-state energetics, as different exchange-correlation functionals can give varying results. acs.org Systematic studies are being conducted to validate and benchmark different DFT functionals against experimental data to improve the predictive power of these methods. acs.orgresearchgate.net Understanding the spin crossover that can occur during a reaction is crucial, as it can significantly impact reactivity and selectivity. chemrxiv.org
Ab initio calculations have been used to investigate the fundamental nature of the interaction between iron and formaldehyde. These studies have shown that the bond can be described in terms of π-back donation from an occupied metal d-orbital to the π* orbital of formaldehyde. rsc.org Such calculations provide a detailed picture of the electronic structure of key intermediates in catalytic cycles.
Microkinetic modeling, which combines DFT-calculated energies with kinetic models, is another powerful tool for understanding and predicting catalyst performance under realistic reaction conditions. This approach has been used to study the selective catalytic reduction of NO with NH₃ on Fe₂O₃ catalysts, revealing the dynamic nature of the active sites. nih.gov Such models can predict optimal operating conditions and guide the design of more efficient catalysts. nih.govresearchgate.net By applying these advanced theoretical methods to the iron-carbonyl-formaldehyde system, researchers can accelerate the discovery and optimization of new catalytic processes.
Table 4: Applications of Theoretical Methods in Iron Catalysis
| Theoretical Method | System Studied | Key Insight |
| Density Functional Theory (DFT) | Iron complexes | Prediction of spin ground states and their impact on reactivity. acs.orgresearchgate.net |
| DFT | [Fe(III)(F₂₀TPP)Cl] catalyzed C-H amination | Elucidation of a H-abstraction/radical rebound mechanism. nih.gov |
| Ab initio calculations | [Fe(CO)₄₋ₙ(PH₃)ₙ(η²-CH₂O)] | Description of the electronic structure and bonding between iron and formaldehyde. rsc.org |
| Microkinetic modeling | NH₃-SCR on Fe₂O₃ | Identification of dynamically evolving Fe³⁺@Fe²⁺ double-centers as the active sites. nih.gov |
| DFT | Iron-mediated C-X bond activation | Revealed that electronic and structural tuning of ligands can significantly lower reaction barriers. bohrium.com |
This table showcases how different theoretical approaches are being used to gain a deeper understanding of iron-catalyzed reactions and guide experimental work.
Q & A
Q. How does temperature affect CO adsorption kinetics on iron-based catalysts, and what experimental designs mitigate confounding variables?
- Methodological Answer : Use temperature-programmed desorption (TPD) with mass spectrometry to quantify CO binding energies. Maintain ultra-high vacuum (UHV) conditions to prevent surface contamination. Reference TAPsolver software for transient kinetic analysis (e.g., CO oxidation on Fe₃O₄ surfaces) .
- Data Reference : NIST’s Henry’s Law constants (e.g., CO solubility in water at 298 K = 1.0×10⁻³ mol/L·atm) provide baseline data for adsorption models .
Methodological Considerations for Data Interpretation
Q. What statistical approaches reconcile conflicting activity data in CO methanation studies using iron catalysts?
- Answer : Apply multivariate regression to isolate variables (e.g., pressure, H₂/CO ratio). For instance, conflicting turnover frequencies (TOFs) may arise from pore diffusion limitations in Fe/zeolite catalysts. Use Thiele modulus analysis to assess mass transfer effects .
Q. How are in situ X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) applied to track iron(3+) reduction during CO hydrogenation?
- Answer : Operando XAS monitors Fe K-edge shifts (ΔE ~3 eV) during reduction from Fe³⁺ to Fe²⁺. Complement with XPS to confirm surface composition (e.g., Fe 2p₃/₂ peaks at 710.8 eV for Fe³⁺ vs. 708.9 eV for Fe²⁺) .
Safety and Handling in Research Contexts
Q. What protocols ensure safe handling of iron(3+) carbonate hydroxide in synthetic workflows?
- Answer : Use gloveboxes under N₂ for air-sensitive Fe³⁺ compounds. Neutralize waste with 10% NaHCO₃ to precipitate Fe(OH)₃. Refer to safety data sheets (SDS) for emergency measures (e.g., eye exposure requires 15 min flushing with water) .
Synthesis and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
